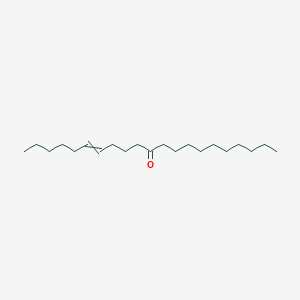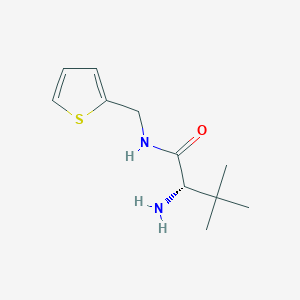
2-(2,2-Dimethoxycyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethoxycyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O4 It is characterized by a cyclobutyl ring substituted with two methoxy groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxycyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 2,2-dimethoxycyclobutanone. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable acetic acid derivative to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethoxycyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.
Major Products
Oxidation: Formation of 2-(2,2-dioxocyclobutyl)acetic acid.
Reduction: Formation of 2-(2,2-dimethoxycyclobutyl)ethanol.
Substitution: Formation of 2-(2,2-dimethoxycyclobutyl)acetamides or thioethers.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethoxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Dimethoxycyclopropyl)acetic acid
- 2-(2,2-Dimethoxycyclopentyl)acetic acid
- 2-(2,2-Dimethoxycyclohexyl)acetic acid
Uniqueness
2-(2,2-Dimethoxycyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of two methoxy groups also enhances its reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-(2,2-dimethoxycyclobutyl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-11-8(12-2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
BTKUPHFLYRCNIR-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCC1CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)

![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)




![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
